1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
Historical Development of Benzimidazole-Thiazole Hybrids
The benzimidazole nucleus, first investigated for its structural resemblance to purines in 1944, laid the foundation for hybrid drug design. Early derivatives like thiabendazole (1961) demonstrated the anthelmintic potential of benzimidazoles by selectively binding parasitic β-tubulin. The integration of thiazole—a heterocycle renowned for antimicrobial and antidiabetic properties—emerged as a strategic innovation in the 1990s, driven by the need to enhance bioavailability and target affinity. For instance, benzimidazole-thiazole hybrids synthesized via pseudo-four-component reactions exhibited potent α-amylase and α-glucosidase inhibition (IC~50~ values as low as 1.31 µM), underscoring their utility in metabolic disorder therapeutics. Recent advances in domino reactions have further streamlined the synthesis of these hybrids, enabling rapid diversification of substituents on both rings.
Significance of Piperidine Carboxamide Scaffolds in Medicinal Chemistry
Piperidine carboxamides occupy a pivotal role in drug design due to their conformational flexibility and capacity for hydrogen bonding. In HIV-1 protease inhibitors, (R)-piperidine-3-carboxamide derivatives achieved IC~50~ values of 3.61 nM by forming critical hydrogen bonds with catalytic residues. Similarly, piperidine-4-carboxamide hybrids demonstrated anticancer activity against HepG2 cells (IC~50~ ≈ 0.518 mM). The carboxamide group enhances solubility and serves as a bioisostere for carboxylic acids, mitigating metabolic instability while preserving target engagement. These attributes make piperidine carboxamide an ideal scaffold for hybrid molecules requiring balanced pharmacokinetic and pharmacodynamic profiles.
Rationale for Hybrid Molecular Design Approach
Hybrid molecular design synergizes complementary pharmacophores to overcome limitations of single-target agents. For 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide , the benzimidazole moiety provides planar aromaticity for intercalation or π-stacking with biomolecular targets, while the thiazole ring introduces sulfhydryl groups capable of covalent interactions or redox modulation. The piperidine carboxamide linker bridges these motifs, conferring three-dimensional rigidity and facilitating interactions with hydrophobic enzyme pockets. This tripartite structure aligns with trends in multitarget drug discovery, where hybrid agents address polypharmacological challenges in complex diseases like cancer and infectious disorders.
Current Research Landscape and Unmet Needs
Recent studies emphasize the synthesis of benzimidazole-thiazole-piperidine hybrids via sustainable, one-pot methodologies, with computational docking validating their affinity for targets like bacterial gyrase (PDB ID: 1KIJ) and HIV-1 protease. Despite promising in vitro results, key challenges persist:
- Synthetic Complexity : Multi-step syntheses risk low yields, necessitating innovations in catalytic systems (e.g., hybrid molecular catalysts for efficient heterogenization).
- Selectivity Optimization : Off-target effects remain a concern, particularly for piperidine-containing compounds interacting with central nervous system receptors.
- Resistance Mitigation : Pathogens and cancer cells rapidly develop resistance to single-mechanism agents, underscoring the need for hybrids with dual modes of action. Future directions include leveraging atomic layer deposition (ALD) to stabilize hybrid catalysts for scalable production and employing machine learning to predict substituent effects on target binding.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-2-30-16-7-8-19-20(13-16)31-23(26-19)27-22(29)15-9-11-28(12-10-15)14-21-24-17-5-3-4-6-18(17)25-21/h3-8,13,15H,2,9-12,14H2,1H3,(H,24,25)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRPYZFDXIEFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, including relevant data tables and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzimidazole moiety
- A thiazole ring
- A piperidine backbone
This structural diversity contributes to its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown enhanced activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin . The presence of specific substituents on the thiazole ring has been linked to improved potency, suggesting that modifications can lead to better therapeutic options.
Anticancer Potential
The compound's anticancer activity has been explored through various assays. One study identified that derivatives with benzimidazole cores demonstrated strong binding affinities to DNA, leading to effective inhibition of human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication . The compound was found to induce G2/M phase arrest in cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A derivative of the compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth. The study highlighted that structural modifications could enhance interaction with bacterial targets, leading to increased efficacy .
- Anticancer Mechanism : In a study involving human cancer cell lines, the compound demonstrated a capacity to bind DNA and inhibit topoisomerase I activity, resulting in reduced cell viability. Flow cytometry analyses confirmed that treated cells underwent G2/M phase arrest, suggesting a mechanism that disrupts normal cell cycle progression .
Research Findings
The exploration of 1-((1H-benzimidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide has revealed promising results in both antimicrobial and anticancer applications. The following findings summarize key aspects:
- Inhibition Mechanism : The compound's ability to form hydrogen bonds with target enzymes enhances its inhibitory activity.
- Selectivity : Studies indicate that certain structural features contribute to selectivity towards bacterial topoisomerases without affecting human counterparts, minimizing toxicity risks .
Scientific Research Applications
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including those similar to 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide. For instance, derivatives of benzo[d]imidazole have shown significant activity against Mycobacterium tuberculosis, with some compounds displaying IC50 values as low as 2.32 μM against the pathogen . This suggests that the compound may have potential as an antimycobacterial agent.
Anticancer Activity:
The compound's structural components, particularly the benzimidazole and thiazole moieties, are known to exhibit anticancer properties. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, derivatives have demonstrated inhibition of cell growth in colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines . The mechanisms of action often involve apoptosis induction and cell cycle arrest, indicating a promising avenue for cancer treatment.
Kinase Inhibition:
Studies have also indicated that compounds with similar structures can act as multi-targeted kinase inhibitors. These inhibitors are crucial in cancer therapy as they can interfere with multiple signaling pathways involved in tumor growth and proliferation . The compound's ability to inhibit key kinases could position it as a valuable candidate for further development in oncology.
Structural Characteristics
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several benzimidazole and benzothiazole derivatives. Key comparisons include:
Key Structural Differences :
- The target compound’s 6-ethoxybenzothiazole group distinguishes it from analogs in (dihydropyridine) and (unsubstituted piperidine). This substituent may enhance binding to hydrophobic enzyme pockets.
- Compared to ’s histamine receptor ligands, the target’s piperidine-4-carboxamide linkage may alter receptor affinity or selectivity .
Pharmacological Activity
- Antimicrobial Activity: Dihydropyridine-benzimidazole hybrids () showed moderate activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL) .
- Receptor Modulation : ’s piperidine-benzimidazole analogs exhibited dual H1/H4 receptor antagonism (Ki: <100 nM) . The target’s carboxamide group may shift selectivity toward kinases or proteases.
- Synthetic Utility : Thiosemicarbazones () are intermediates for metal complexes with antitumor activity , whereas the target compound’s amide bond may prioritize metabolic stability.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the common synthetic routes for synthesizing this compound and its derivatives?
Answer:
The synthesis typically involves coupling benzimidazole and thiazole moieties via a piperidine-carboxamide linker. Key steps include:
- Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or carboxylic acids) under acidic conditions .
- Thiazole ring construction : Cyclization of thioureas or via Hantzsch thiazole synthesis using α-haloketones and thioureas .
- Piperidine-carboxamide linkage : Amide bond formation between the piperidine-4-carboxylic acid and the thiazole amine group, often using coupling agents like EDCI/HOBt .
Example : Ethyl 6-ethoxybenzo[d]thiazol-2-amine can be reacted with 1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxylic acid using DCC as a coupling agent in DMF, yielding the target compound after purification .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzimidazole N-H stretch at ~3400 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and carbon backbone .
- HPLC : Determines purity (>95% required for pharmacological studies); reversed-phase C18 columns with acetonitrile/water gradients are standard .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
